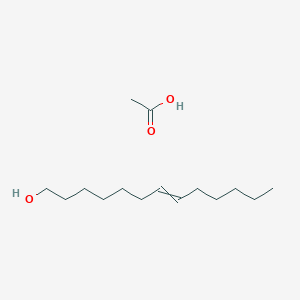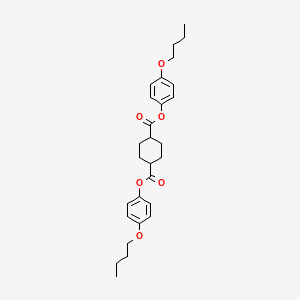![molecular formula C8H13N3O2 B14635879 N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-51-7](/img/structure/B14635879.png)
N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with a 1,2-oxazole ring substituted with a propan-2-yl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of 5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid with methylamine and a suitable coupling reagent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]thiourea: Similar structure but with a thiourea moiety.
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness
N-Methyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to its specific combination of the oxazole ring and urea moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55807-51-7 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-methyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)6-4-7(11-13-6)10-8(12)9-3/h4-5H,1-3H3,(H2,9,10,11,12) |
Clé InChI |
NDIQTFJMMVWIML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NO1)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


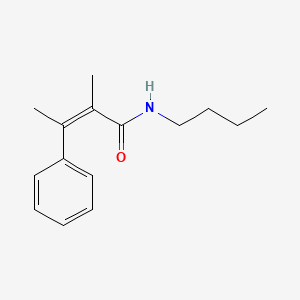

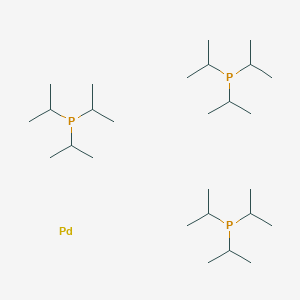
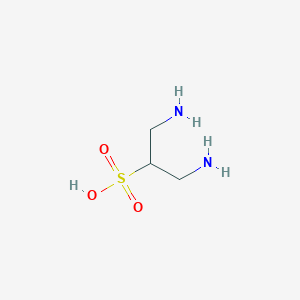

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

